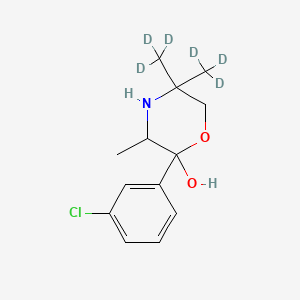

Bupropion morpholinol-d6

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216893-18-3 | |

| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Chemical Properties of Bupropion Morpholinol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion Morpholinol-d6, a deuterated isotopologue of hydroxybupropion, serves as a critical internal standard in pharmacokinetic and metabolic studies of bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid. The introduction of deuterium atoms into the morpholinol metabolite provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Bupropion Morpholinol-d6, intended to support research and development in drug metabolism and clinical pharmacology.

Chemical and Physical Properties

Bupropion Morpholinol-d6 is the deuterated form of hydroxybupropion, one of the major active metabolites of bupropion. The deuterium labeling is typically on the methyl groups of the morpholinol ring.

Table 1: Chemical and Physical Properties of Bupropion Morpholinol-d6

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6 | [1][2] |

| Synonyms | Hydroxy Bupropion-d6 | [2][3] |

| CAS Number | 1216893-18-3 | [4][5] |

| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | [1][4] |

| Molecular Weight | 261.78 g/mol | [1][4] |

| Appearance | White to light yellow solid | [4] |

| Purity | Typically >95% (by HPLC) | [2] |

| Storage | Store at -20°C for long-term stability. | [4] |

Synthesis

The synthesis of Bupropion Morpholinol-d6 involves the reaction of a suitable precursor with a deuterated reagent. A general, non-stereoselective synthesis of racemic hydroxybupropion, which can be adapted for the deuterated analog, proceeds as follows:

Experimental Protocol: Synthesis of Racemic Hydroxybupropion

This method can be adapted to produce the d6 analog by using a deuterated version of 2-amino-2-methyl-1-propanol.

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol in acetonitrile.[6]

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.[7]

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities.[7]

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the final product.[8]

Diagram 1: General Synthetic Workflow for Hydroxybupropion

Caption: A simplified workflow for the synthesis of hydroxybupropion.

Metabolic Pathway

Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxybupropion. This metabolite is pharmacologically active and contributes to the therapeutic effects of the parent drug.[7]

Diagram 2: Metabolic Pathway of Bupropion to Hydroxybupropion

Caption: The primary metabolic conversion of bupropion.

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of bupropion and its metabolites, including Bupropion Morpholinol-d6, in biological samples.

Experimental Protocol: Quantification of Bupropion and Metabolites by HPLC-MS/MS

-

Sample Preparation (Plasma):

-

To a 100 µL aliquot of plasma, add an internal standard solution containing Bupropion Morpholinol-d6.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.[9]

-

-

Chromatographic Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[9]

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]⁺) of Bupropion Morpholinol-d6 is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For hydroxybupropion, a common transition is m/z 256 -> 182.[10] The corresponding transition for the d6-labeled standard would be shifted by 6 Da.

-

Diagram 3: Analytical Workflow for Quantification

Caption: A typical workflow for the analysis of bupropion metabolites.

Spectral Data

Mass Spectrometry: The mass spectrum of Bupropion Morpholinol-d6 will show a molecular ion peak at m/z 262. The fragmentation pattern in MS/MS analysis is crucial for its specific detection. A characteristic fragmentation of hydroxybupropion involves the loss of a neutral fragment, and similar fragmentation is expected for the deuterated analog with corresponding mass shifts.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of Bupropion Morpholinol-d6 would be similar to those of the non-deuterated compound, with the key difference being the absence of signals corresponding to the six deuterium atoms and the potential for C-D coupling to affect the signals of adjacent carbons.

Infrared (IR) Spectroscopy: The IR spectrum of Bupropion Morpholinol-d6 is expected to be very similar to that of hydroxybupropion. Characteristic peaks would include those for O-H, C-H, C-N, and C-Cl stretching and bending vibrations.[6]

Conclusion

Bupropion Morpholinol-d6 is an indispensable tool for the accurate quantification of hydroxybupropion in clinical and research settings. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for its effective use. This guide provides a foundational overview to aid researchers and drug development professionals in their work with bupropion and its metabolites. Further detailed information can often be found in the certificates of analysis provided by commercial suppliers and in the specialized scientific literature.

References

- 1. 0 [simsonpharma.com]

- 2. Hydroxy Bupropion D6 [artis-standards.com]

- 3. Hydroxy Bupropion-d6 (Bupropion Morpholinol-d6), CasNo. Simson Pharma Limited India [simsonpharma.lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bupropion Morpholinol-d6 in Modern Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bupropion Morpholinol-d6, a deuterated isotopologue of a primary Bupropion metabolite. Its principal function is to serve as a high-fidelity internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This document will detail the function, chemical properties, and application of Bupropion Morpholinol-d6, including comprehensive experimental protocols and a discussion of its role in the broader context of Bupropion's metabolic pathways.

Introduction to Bupropion and its Metabolism

Bupropion is an atypical antidepressant and smoking cessation aid, functioning primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its pharmacological activity is not solely attributed to the parent drug but also to its major active metabolites.[2] Upon administration, Bupropion undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2B6.[4][5]

The metabolic process involves both oxidative and reductive pathways. One of the key oxidative metabolites is Hydroxybupropion, also known as Bupropion Morpholinol. This metabolite is formed through the hydroxylation of the tert-butyl group of Bupropion.[6] Bupropion Morpholinol itself exhibits pharmacological activity, inhibiting dopamine and norepinephrine transporters, and the α4β2 nicotinic receptor, thus contributing to the overall therapeutic effects of Bupropion.[7]

Core Function of Bupropion Morpholinol-d6

Bupropion Morpholinol-d6 is the deuterated form of Bupropion Morpholinol.[7] The primary and critical function of this stable isotope-labeled compound is to act as an internal standard in quantitative analytical methods.[7]

In techniques like LC-MS/MS, an internal standard is a compound of known concentration added to an unknown sample. It is essential for correcting variations in the analytical process, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer. Because Bupropion Morpholinol-d6 is chemically identical to the endogenous Bupropion Morpholinol, it co-elutes chromatographically and exhibits similar ionization behavior. However, its increased mass due to the six deuterium atoms allows it to be distinguished by the mass spectrometer. This ensures accurate and precise quantification of the target analyte (Bupropion Morpholinol) in complex biological matrices like plasma, blood, and tissue samples.

Quantitative Data and Physical Properties

The key quantitative and physical properties of Bupropion Morpholinol-d6 are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | [3][8] |

| Molecular Weight | 261.78 g/mol | [3][8] |

| Synonyms | Hydroxy Bupropion-d6, 2-Hydroxy-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine-d6 | [8][9] |

| Appearance | White to Off-White Solid | [7][10] |

| Purity | Typically >95% | [10] |

| CAS Number | 1216893-18-3 | [7][11] |

| Unlabeled CAS | 357399-43-0 | [7][11] |

Signaling and Metabolic Pathways

The metabolism of Bupropion is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversion of Bupropion to its major metabolites, including Bupropion Morpholinol (Hydroxybupropion).

Experimental Protocols

The use of deuterated internal standards is a cornerstone of modern bioanalytical assays. Below are detailed methodologies adapted from published research for the quantification of Bupropion and its metabolites using Bupropion Morpholinol-d6 (referred to as Hydroxybupropion-d6 in many studies) as an internal standard.

Experimental Workflow Overview

The general workflow for a typical bioanalytical experiment involving Bupropion Morpholinol-d6 is depicted below.

Protocol 1: UPLC-MS/MS for Bupropion and Metabolites in Human Blood

This protocol is adapted from a method for the simultaneous determination of Bupropion and its main metabolites.[12]

a) Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Bupropion, Hydroxybupropion, Erythrohydrobupropion, Threohydrobupropion, and the internal standards (Bupropion-d9 and Hydroxybupropion-d6) in methanol.

-

Prepare working standard solutions by diluting the stock solutions to appropriate concentrations for creating calibration curves.

-

Prepare an internal standard working solution containing Hydroxybupropion-d6 at a specified concentration (e.g., 1000 ng/mL).[2]

b) Sample Preparation:

-

Pipette 200 µL of human blood sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.[2]

-

Add 40 µL of 20% aqueous trichloroacetic acid for protein precipitation.[2]

-

Vortex the mixture for 5 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Perform solid-phase extraction on the supernatant using Oasis HLB cartridges.

-

Elute the analytes and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for injection.

c) Chromatographic Conditions:

-

System: Waters Acquity UPLC

-

Column: Acquity UPLC BEH phenyl column (100 mm × 2.1 mm, 1.7-µm)[12]

-

Mobile Phase A: 2 mM Ammonium formate buffer (pH 4.0)[12]

-

Mobile Phase B: Acetonitrile[12]

-

Flow Rate: 0.4 mL/min[12]

-

Gradient Elution: A time-programmed gradient is used to separate the analytes.[12]

-

Column Temperature: 40°C[12]

-

Autosampler Temperature: 10°C[12]

d) Mass Spectrometry Conditions:

-

System: Triple-quadrupole mass spectrometer (e.g., Quattro Premier)[12]

-

Ionization Mode: Positive Ion Electrospray (ESI+)[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., for d6-OH-BUP, m/z 262→244).[1]

Conclusion

Bupropion Morpholinol-d6 is an indispensable tool for researchers in pharmacology, toxicology, and clinical drug development. Its role as an internal standard ensures the accuracy, precision, and reliability of quantitative methods for determining the concentration of Bupropion and its pharmacologically active metabolite, Hydroxybupropion. The detailed protocols and data presented in this guide underscore its importance in enabling robust pharmacokinetic and bioequivalence studies, ultimately contributing to a deeper understanding of Bupropion's therapeutic action and safety profile.

References

- 1. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vivanls.com [vivanls.com]

- 4. Sensitive, selective and rapid determination of bupropion and its major active metabolite, hydroxybupropion, in human plasma by LC-MS/MS: application to a bioequivalence study in healthy Indian subjects. | Semantic Scholar [semanticscholar.org]

- 5. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 0 [simsonpharma.com]

- 9. Hydroxy Bupropion-d6 (Bupropion Morpholinol-d6), CasNo. Simson Pharma Limited India [simsonpharma.lookchem.com]

- 10. lgcstandards.com [lgcstandards.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of Deuterated Bupropion Metabolite: Hydroxybupropion-d6

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for deuterated hydroxybupropion, specifically focusing on a plausible route to Hydroxybupropion-d6. It is presumed that the query "Bupropion morpholinol-d6" refers to this major active metabolite of bupropion, which contains a morpholin-2-ol moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the synthesis of the necessary precursors, including bupropion and the deuterated aminopropanol derivative, and outlines the final condensation reaction. Experimental protocols, quantitative data from relevant literature, and a visual representation of the synthesis pathway are provided to facilitate a thorough understanding of the process.

Introduction: Clarifying "Bupropion Morpholinol-d6"

The term "Bupropion morpholinol-d6" does not correspond to a standard nomenclature for known bupropion analogs. Bupropion is chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone. Its major active metabolite is hydroxybupropion, which is formed in vivo through hydroxylation of the tert-butyl group and subsequent cyclization to form a 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol structure. This molecule contains a morpholin-2-ol ring system. Given this, it is highly probable that "Bupropion morpholinol-d6" refers to a deuterated version of hydroxybupropion where the six hydrogens of the two geminal methyl groups on the morpholine ring are replaced with deuterium. This guide will, therefore, focus on the synthesis of Hydroxybupropion-d6.

Deuterated analogs of pharmaceuticals are of significant interest in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. Hydroxybupropion-d6 is valuable as an internal standard for quantitative bioanalysis and for studying the metabolic fate of hydroxybupropion.

Overview of the General Synthetic Strategy

The synthesis of Hydroxybupropion-d6 can be approached in a convergent manner, building upon the established synthesis of bupropion and its non-deuterated metabolites. The overall strategy involves three main stages:

-

Synthesis of a Bupropion Precursor: Preparation of an α-halopropiophenone derivative, which serves as a key electrophilic intermediate.

-

Synthesis of the Deuterated Nucleophile: Preparation of 2-amino-2-methyl-d3-1-propanol-d3 (2-amino-2-(trideuteriomethyl)-1,1,1-trideuteriopropan-2-ol).

-

Condensation and Cyclization: Reaction of the α-halopropiophenone with the deuterated amino alcohol to yield the final product, Hydroxybupropion-d6.

The following sections will provide detailed experimental protocols and data for each of these stages.

Synthesis of the Bupropion Precursor: 2-Bromo-1-(3-chlorophenyl)propan-1-one

The synthesis of bupropion and its analogs typically starts from 3'-chloropropiophenone. This starting material is then α-brominated to produce the key intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one. Greener synthesis methods have been developed to avoid the use of hazardous reagents like liquid bromine and chlorinated solvents.

Experimental Protocol: Greener Bromination of 3'-Chloropropiophenone

This protocol is adapted from greener synthesis methodologies that utilize N-bromosuccinimide (NBS) as a safer brominating agent.

-

Materials:

-

3'-Chloropropiophenone

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate (catalyst)

-

Cyrene™ (a green, bio-based solvent)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Dissolve 3'-chloropropiophenone (1 equivalent) and a catalytic amount of ammonium acetate in Cyrene™.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution portion-wise while maintaining the temperature at 40-50 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and add ethyl acetate and water.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromo-1-(3-chlorophenyl)propan-1-one, which can be used in the next step without further purification.

-

Quantitative Data for Bupropion Precursor Synthesis

| Parameter | Value/Range | Citation |

| Starting Material | 3'-Chloropropiophenone | [1] |

| Brominating Agent | N-Bromosuccinimide | [1] |

| Solvent | Cyrene™ | [1] |

| Yield | >90% (crude) | [1] |

| Purity | Sufficient for next step | [1] |

Synthesis of the Deuterated Nucleophile: 2-Amino-2-methyl-d3-1-propanol-d3

The synthesis would likely start from a deuterated isobutyric acid derivative where the two methyl groups are deuterated.

Proposed Experimental Protocol for 2-Amino-2-methyl-d3-1-propanol-d3

This proposed synthesis is a multi-step process:

-

Esterification of Deuterated Isobutyric Acid:

-

React 2-(trideuteriomethyl)propanoic-3,3,3-d3 acid (deuterated isobutyric acid) with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

-

-

Amination and Reduction:

-

The ester can then be converted to the corresponding amide.

-

Subsequent reduction of the amide and ester functionalities would yield the desired 2-amino-2-methyl-d3-1-propanol-d3.

-

A more direct, albeit less specific in its deuteration pattern, approach would be to utilize commercially available 2-Amino-2-methyl-1-propanol-d11.

Final Synthesis of Hydroxybupropion-d6

The final step is the reaction between the α-bromo ketone precursor and the deuterated amino alcohol. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization to form the morpholin-2-ol ring.

Experimental Protocol for Hydroxybupropion-d6 Synthesis

-

Materials:

-

2-Bromo-1-(3-chlorophenyl)propan-1-one

-

2-Amino-2-methyl-d3-1-propanol-d3 (or a suitable deuterated analog)

-

Acetonitrile

-

Triethylamine (optional, as a base)

-

Ethyl acetate

-

Heptane

-

-

Procedure:

-

Dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in acetonitrile.

-

Add a solution of 2-amino-2-methyl-d3-1-propanol-d3 (2-3 equivalents) in acetonitrile to the reaction mixture.

-

The reaction can be carried out at a controlled temperature, for instance, by heating to a gentle reflux (around 35°C) to minimize side reactions.[2]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.

-

The final product can be further purified by recrystallization.

-

Quantitative Data for Hydroxybupropion Synthesis

The following data is for the synthesis of the non-deuterated hydroxybupropion, but similar results can be expected for the deuterated analog.

| Parameter | Value/Range | Citation |

| Starting Materials | 2-bromo-3'-chloropropiophenone, 2-amino-2-methyl-1-propanol | [2][3] |

| Solvent | Acetonitrile | [3] |

| Reaction Temperature | 35°C | [2] |

| Yield | up to 93% | [2] |

| Purity (after chromatography) | >99% | [2] |

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of Bupropion and the subsequent synthesis of Hydroxybupropion-d6.

References

The Role of Bupropion Morpholinol-d6 in Unraveling Bupropion's Metabolic Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion, a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Understanding the intricate metabolic pathways of bupropion is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide delves into the pivotal role of Bupropion Morpholinol-d6, a deuterated analog of the major active metabolite hydroxybupropion, in the precise quantitative analysis of bupropion and its metabolites. Through its application as an internal standard in advanced bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), Bupropion Morpholinol-d6 has become an indispensable tool for pharmacokinetic and metabolic studies.

The Metabolic Journey of Bupropion

Bupropion is primarily metabolized in the liver into three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2] The formation of hydroxybupropion is predominantly catalyzed by the cytochrome P450 enzyme CYP2B6.[1] The other two key metabolites, the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion, are formed through the reduction of the carbonyl group.[2] These metabolites are not only abundant in systemic circulation, often at higher concentrations than the parent drug, but also contribute significantly to the overall pharmacological effect of bupropion.

Bupropion Morpholinol-d6: The Gold Standard Internal Standard

In the quantitative bioanalysis of bupropion and its metabolites, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Bupropion Morpholinol-d6, which is deuterated hydroxybupropion (hydroxybupropion-d6), serves as an ideal internal standard for several reasons. Its physicochemical properties are nearly identical to the analyte of interest (hydroxybupropion), ensuring similar extraction recovery and ionization efficiency in mass spectrometry. The mass shift introduced by the deuterium atoms allows for its distinct detection from the endogenous metabolite, thereby enabling reliable quantification. Several validated LC-MS/MS methods have successfully employed Bupropion Morpholinol-d6 for the simultaneous determination of bupropion and its major metabolites in various biological matrices.[2][3]

Quantitative Data from Bioanalytical Methods

The use of Bupropion Morpholinol-d6 as an internal standard has facilitated the development of highly sensitive and specific LC-MS/MS methods for quantifying bupropion and its metabolites. The following tables summarize key validation parameters from representative studies.

| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Bupropion | 1.75 - 500 | 1.75 | [2] |

| Hydroxybupropion | 5 - 1000 | 5 | [2] |

| Erythrohydrobupropion | 0.5 - 100 | 0.5 | [2] |

| Threohydrobupropion | 2 - 500 | 2 | [2] |

| Bupropion | 0.250 - 250 | < 0.72 | [3][4] |

| Hydroxybupropion | 0.716 - 716 | < 0.72 | [3][4] |

| Erythrohydrobupropion | 0.245 - 245 | < 0.72 | [3][4] |

| Threohydrobupropion | 0.365 - 365 | < 0.72 | [3][4] |

Table 1: Linearity and LLOQ of Bupropion and its Metabolites in Human Plasma.

| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Bupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |

| Hydroxybupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |

| Erythrohydrobupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |

| Threohydrobupropion | < 15 | < 15 | 88 - 105 | 88 - 105 | [3][4] |

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the quantification of bupropion and its metabolites using Bupropion Morpholinol-d6 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)[2]

-

To 100 µL of human plasma, add the internal standard solution containing Bupropion-d9 and Hydroxybupropion-d6.

-

Vortex the samples for 30 seconds.

-

Load the samples onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Protein Precipitation[3][4]

-

To 100 µL of human umbilical cord plasma or 0.2 g of placental tissue homogenate, add 10 µL of the internal standard working solution (containing d9-bupropion, d6-hydroxybupropion, d9-erythrohydrobupropion, and d9-threohydrobupropion).

-

Add a precipitating agent (e.g., acetonitrile) and vortex.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[2]

-

LC System: Acquity UPLC

-

Column: Acquity BEH phenyl column

-

Mobile Phase: Isocratic elution with 42% methanol and 58% aqueous ammonia (0.06%, v/v)

-

Flow Rate: 0.5 mL/min

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

Visualizing Metabolic and Analytical Pathways

Diagrams are essential for illustrating complex biological and analytical processes. The following Graphviz diagrams depict the metabolic pathway of bupropion and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of bupropion to its major active metabolites.

Caption: A typical experimental workflow for the bioanalysis of bupropion.

Conclusion

Bupropion Morpholinol-d6 has proven to be an invaluable tool in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays has enabled researchers to develop robust and reliable methods for the simultaneous quantification of bupropion and its active metabolites. This has led to a deeper understanding of bupropion's complex metabolic profile, providing critical data for drug development, clinical pharmacology, and therapeutic drug monitoring. The continued application of such advanced analytical methodologies will undoubtedly contribute to the safer and more effective use of bupropion in clinical practice.

References

- 1. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bupropion Morpholinol-d6 (CAS Number: 1216893-18-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bupropion morpholinol-d6, a deuterated metabolite of the antidepressant and smoking cessation aid, bupropion. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and as a reference standard in analytical assays.

Core Compound Data

Bupropion morpholinol-d6 is the deuterated analog of hydroxybupropion, a primary and pharmacologically active metabolite of bupropion.[1] The incorporation of six deuterium atoms into the morpholinol ring provides a stable, isotopically labeled internal standard for use in quantitative bioanalytical methods, such as mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for Bupropion morpholinol-d6. This information is critical for its application as a reference standard and for the interpretation of experimental results.

| Parameter | Value | Source |

| CAS Number | 1216893-18-3 | MedChemExpress[1] |

| Molecular Formula | C₁₃H₁₂D₆ClNO₂ | MedChemExpress[1] |

| Molecular Weight | 261.78 g/mol | MedChemExpress[1] |

| Chemical Purity (by HPLC) | 99.28% | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress |

| Isotopic Purity / Enrichment | Not specified in public sources. It is critical to consult the Certificate of Analysis from the supplier for the exact isotopic enrichment value. |

Analytical Data Availability

A Certificate of Analysis (CoA), along with detailed analytical data, is typically available from commercial suppliers. For Bupropion morpholinol-d6 (Catalog No. HY-12766S), MedChemExpress provides the following analytical data sets:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the absence of protonated species at the deuterated positions.

-

RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To determine the chemical purity of the compound.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and isotopic distribution.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of Bupropion morpholinol-d6, based on established methods for bupropion and its analogs.

Synthesis of Bupropion Morpholinol-d6

The synthesis of Bupropion morpholinol-d6 would likely follow a multi-step process analogous to the synthesis of hydroxybupropion, utilizing a deuterated starting material. A plausible synthetic route is outlined below.

Diagram of a plausible synthetic workflow:

Caption: Plausible synthetic workflow for Bupropion morpholinol-d6.

Methodology:

-

Bromination of 3-chloropropiophenone: 3-chloropropiophenone is reacted with a brominating agent, such as bromine in acetic acid, to yield α-bromo-3-chloropropiophenone.

-

SN2 Reaction with deuterated tert-butylamine: The resulting α-bromo-3-chloropropiophenone is then subjected to a nucleophilic substitution reaction with tert-butylamine-d6. This step introduces the deuterated tert-butyl group.

-

Oxidation and Intramolecular Cyclization: The intermediate, bupropion-d6, undergoes enzymatic or chemical oxidation of the deuterated tert-butyl group, followed by intramolecular cyclization to form the morpholinol ring structure of Bupropion morpholinol-d6.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized Bupropion morpholinol-d6 should be rigorously characterized using a combination of analytical techniques.

Diagram of an analytical characterization workflow:

Caption: Analytical workflow for the characterization of Bupropion morpholinol-d6.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at approximately 252 nm.

-

Purpose: To determine the chemical purity and identify any non-deuterated or other impurities.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Transitions: Monitoring for the specific parent-to-daughter ion transitions of both Bupropion morpholinol-d6 and its non-deuterated counterpart.

-

Purpose: To confirm the molecular weight, assess isotopic purity, and develop a sensitive method for quantification in biological matrices.

-

Signaling Pathways and Mechanism of Action

Bupropion and its active metabolites, including hydroxybupropion (the non-deuterated form of Bupropion morpholinol-d6), exert their pharmacological effects through a dual mechanism of action.

Norepinephrine and Dopamine Reuptake Inhibition

Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI). It blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing their signaling.

Diagram of the NDRI signaling pathway:

Caption: Mechanism of norepinephrine and dopamine reuptake inhibition by bupropion and its metabolites.

Nicotinic Acetylcholine Receptor Antagonism

In addition to its effects on monoamine transporters, bupropion and its metabolites act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This action is thought to contribute to its efficacy as a smoking cessation aid by reducing the rewarding effects of nicotine.

Diagram of the nAChR antagonism pathway:

Caption: Non-competitive antagonism of nicotinic acetylcholine receptors by bupropion and its metabolites.

Applications in Research and Development

Bupropion morpholinol-d6 is a valuable tool for a variety of research applications:

-

Internal Standard in Bioanalytical Methods: Its primary use is as an internal standard for the accurate quantification of hydroxybupropion in biological samples (e.g., plasma, urine) by LC-MS. The mass difference introduced by the deuterium atoms allows for its clear differentiation from the endogenous analyte.

-

Pharmacokinetic Studies: It can be used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of hydroxybupropion.

-

Metabolic Phenotyping: As hydroxybupropion is a known probe substrate for the CYP2B6 enzyme, Bupropion morpholinol-d6 can be used in studies to phenotype CYP2B6 activity.

-

Drug-Drug Interaction Studies: It can be employed in studies investigating the potential for drug-drug interactions involving the metabolism of bupropion.

Conclusion

Bupropion morpholinol-d6 is a critical reagent for researchers and drug development professionals working with bupropion and its metabolites. Its high purity and isotopic labeling make it an ideal internal standard for quantitative bioanalysis, enabling accurate and reproducible results. A thorough understanding of its chemical properties, synthesis, and the biological pathways it influences is essential for its effective application in advancing our knowledge of bupropion's pharmacology and metabolism. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data on purity and isotopic enrichment to ensure the highest quality of their experimental outcomes.

References

Isotopic Purity of Bupropion Morpholinol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Bupropion morpholinol-d6, a deuterated analog of a major metabolite of Bupropion. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies. Bupropion morpholinol-d6 is commonly used as an internal standard in quantitative bioanalytical assays.[1] Its isotopic purity is a critical parameter that ensures the accuracy and reliability of such assays. This document outlines the analytical methodologies for determining isotopic purity, presents typical quantitative data, and provides detailed experimental protocols.

Introduction to Isotopic Purity

Isotopically labeled compounds, such as Bupropion morpholinol-d6, are essential tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a drug, and deuterated standards are crucial for accurate quantification by mass spectrometry. The isotopic purity of a deuterated compound refers to the percentage of the molecule that contains the specified number of deuterium atoms. Impurities in the form of molecules with fewer or no deuterium atoms (e.g., d0 through d5 species) can interfere with analytical measurements and compromise data integrity. Therefore, rigorous assessment of isotopic purity is a prerequisite for its use in regulated bioanalysis.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Bupropion morpholinol-d6 is typically high, ensuring minimal interference from unlabeled or partially labeled species. A representative purity value for this compound is 99.28%.[1] The distribution of isotopic species is a key indicator of the quality of the labeled compound. The following table summarizes the expected isotopic distribution for a batch of Bupropion morpholinol-d6 with high isotopic purity.

| Isotopic Species | Degree of Deuteration | Relative Abundance (%) |

| d0 | 0 | < 0.1 |

| d1 | 1 | < 0.1 |

| d2 | 2 | < 0.2 |

| d3 | 3 | < 0.5 |

| d4 | 4 | < 1.0 |

| d5 | 5 | ~ 2.0 |

| d6 | 6 | > 96.0 |

Table 1: Representative Isotopic Distribution of Bupropion Morpholinol-d6.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like Bupropion morpholinol-d6 relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Method

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

1. Sample Preparation:

-

A stock solution of Bupropion morpholinol-d6 is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

A working solution is then prepared by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. LC-HRMS Analysis:

-

Liquid Chromatography (LC): A small volume of the working solution (e.g., 5 µL) is injected onto a reverse-phase C18 column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential impurities.

-

High-Resolution Mass Spectrometry (HRMS): The eluent from the LC is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The instrument is operated in positive electrospray ionization (ESI+) mode, and full scan mass spectra are acquired over a relevant m/z range.

3. Data Analysis:

-

The mass spectrum of the Bupropion morpholinol-d6 peak is analyzed to determine the relative abundance of the different isotopic species (d0 to d6).

-

The isotopic purity is calculated by dividing the peak area of the d6 species by the sum of the peak areas of all isotopic species (d0 to d6) and multiplying by 100.

NMR Spectroscopy-Based Method

Proton (¹H) and Deuterium (²H) NMR spectroscopy can provide valuable information about the isotopic purity and the specific positions of deuterium incorporation.

1. Sample Preparation:

-

A sufficient amount of Bupropion morpholinol-d6 (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) that does not have signals overlapping with the analyte.

2. NMR Analysis:

-

¹H NMR: The ¹H NMR spectrum is acquired to identify and quantify any residual proton signals at the sites of deuteration. The absence or significant reduction of signals at these positions indicates successful deuteration.

-

²H NMR: The ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming the presence and location of the deuterium atoms.

3. Data Analysis:

-

The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum to the integrals of non-deuterated protons in the molecule.

Visualization of Experimental Workflow and Logical Relationships

To further elucidate the processes involved in ensuring the quality of Bupropion morpholinol-d6, the following diagrams illustrate the synthesis and analysis workflow, as well as the logical relationship of analytical techniques.

Caption: A flowchart illustrating the key stages in the synthesis and purification of Bupropion morpholinol-d6.

Caption: A diagram showing the analytical workflow for the determination of isotopic purity.

Caption: A logical diagram illustrating the complementary roles of LC-HRMS and NMR in isotopic purity assessment.

Conclusion

The accurate determination of isotopic purity is paramount for the reliable use of Bupropion morpholinol-d6 as an internal standard in quantitative bioanalysis. This technical guide has provided an overview of the importance of isotopic purity, presented representative quantitative data, and detailed the experimental protocols for its determination using LC-HRMS and NMR spectroscopy. The provided workflows and diagrams serve to illustrate the comprehensive approach required to ensure the quality and reliability of this critical analytical reagent. For researchers and drug development professionals, a thorough understanding and verification of the isotopic purity of labeled compounds are essential for generating high-quality, reproducible data.

References

A Comprehensive Technical Guide to the Storage and Stability of Bupropion Morpholinol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and handling of Bupropion morpholinol-d6. Bupropion morpholinol, also known as hydroxybupropion, is the major active metabolite of Bupropion, a widely prescribed antidepressant and smoking cessation aid. The deuterated form, Bupropion morpholinol-d6, serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its stability is paramount for ensuring the accuracy and reliability of analytical data.

While specific stability studies on Bupropion morpholinol-d6 are not extensively available in public literature, its stability profile is expected to be comparable to its non-deuterated counterpart, hydroxybupropion. Therefore, this guide synthesizes available data on both the deuterated compound and its non-deuterated analogue to provide comprehensive recommendations.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of Bupropion morpholinol-d6. The following conditions are recommended based on vendor specifications and general principles of handling deuterated compounds.

Table 1: Recommended Storage Conditions for Bupropion Morpholinol-d6

| Form | Storage Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | 3 years | Protect from moisture and light. |

| In Solvent | -80°C | 6 months | Use a suitable, dry solvent. Avoid freeze-thaw cycles. |

| -20°C | 1 month | For short-term storage. |

Data sourced from MedChemExpress product information.[1]

Chemical Stability and Degradation

The stability of Bupropion and its metabolites, including the morpholinol/hydroxybupropion form, is influenced by factors such as pH, temperature, and light exposure.

2.1. pH-Dependent Stability

Studies on Bupropion indicate that it is most stable in acidic conditions (pH < 5) and undergoes degradation in neutral to alkaline environments.[2] The primary degradation pathway in aqueous solutions at higher pH is hydrolysis.[2][3] While the metabolites of Bupropion, including hydroxybupropion, are generally more stable than the parent drug, consideration of pH is still important, especially for long-term storage of solutions.[4]

2.2. Temperature Sensitivity

Bupropion exhibits temperature-dependent degradation.[4] In human plasma at pH 7.4, the half-life of Bupropion is significantly shorter at 37°C compared to 22°C.[4] Although the metabolites are more stable, elevated temperatures can accelerate degradation processes. For optimal stability of Bupropion morpholinol-d6, adherence to the recommended storage temperatures is critical.

2.3. Photostability

Exposure to light, particularly UV radiation, can lead to the photodegradation of Bupropion. Studies have shown that Bupropion in aqueous solutions degrades upon exposure to simulated sunlight, forming various degradation products.[5] Therefore, it is essential to protect Bupropion morpholinol-d6 from light by storing it in amber vials or light-resistant containers.

2.4. Forced Degradation Studies and Degradation Products

Forced degradation studies on Bupropion have been conducted under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[6][7] These studies are crucial for understanding the potential impurities that could arise during storage or handling.

Under alkaline hydrolysis, Bupropion has been shown to degrade into several products.[6][8] One of the identified degradation products is 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, which is structurally related to hydroxybupropion.[6] Photodegradation can lead to the formation of 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone.[5]

The following diagram illustrates a generalized degradation pathway for Bupropion under stress conditions.

Experimental Protocols for Stability Assessment

The stability of Bupropion morpholinol-d6 can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC). The following provides a generalized experimental protocol for a forced degradation study.

3.1. Objective

To evaluate the stability of Bupropion morpholinol-d6 under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.2. Materials

-

Bupropion morpholinol-d6

-

HPLC grade acetonitrile and methanol

-

Purified water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or mass spectrometric detector

-

C18 analytical column

3.3. Experimental Workflow

The following diagram outlines the workflow for a typical forced degradation study.

3.4. Methodological Details

-

Acidic and Basic Hydrolysis: A solution of Bupropion morpholinol-d6 is treated with acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH) and kept at a specified temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound or its solution is exposed to elevated temperatures (e.g., 60-80°C).

-

Photolytic Degradation: The compound is exposed to UV and/or visible light in a photostability chamber.

3.5. Analytical Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products. A typical method for Bupropion and its metabolites would involve a C18 column with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.[6][7][9] Detection is commonly performed using UV spectrophotometry or mass spectrometry for enhanced sensitivity and specificity.

Summary of Stability Data for Bupropion and its Metabolites

The following table summarizes stability data for Bupropion from various studies, which can be used as a proxy for the stability of Bupropion morpholinol-d6.

Table 2: Summary of Bupropion Stability Data

| Condition | Matrix | Temperature | pH | Half-life / Observations |

| Storage | Human Plasma | 22°C | 7.4 | 54.2 hours[4] |

| Storage | Human Plasma | 37°C | 7.4 | 11.4 hours[4] |

| Aqueous Solution | Water | Ambient | < 5 | Most stable[2] |

| Aqueous Solution | Water | Ambient | > 5 | Undergoes hydrolytic degradation[2][3] |

| Forced Degradation (Base) | 0.1 M NaOH | 85°C | - | Formation of seven degradation impurities over 8 hours.[8] |

| Forced Degradation (Light) | Aqueous Solution | Ambient | - | Formation of 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone after 16 hours of UV exposure.[5] |

Conclusion and Recommendations

For maintaining the integrity of Bupropion morpholinol-d6, it is imperative to adhere to the recommended storage conditions, particularly protection from heat, light, and high pH environments.

-

Long-term storage: Store the solid compound at -20°C in a tightly sealed, light-resistant container.

-

Solutions: For solutions, store at -80°C for up to 6 months. Prepare solutions in a suitable dry solvent and minimize freeze-thaw cycles.

-

Handling: During experimental procedures, protect solutions from prolonged exposure to light and elevated temperatures. Use acidic buffers if aqueous solutions are required for an extended period.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of Bupropion morpholinol-d6 in their analytical and research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation into the Dissolution Rate Increase on Storage of Wellbutrin SR® 100 mg Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api-d.library.cofc.edu [api-d.library.cofc.edu]

- 6. omicsonline.org [omicsonline.org]

- 7. Kinetic study and peak purity determination of bupropion hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application of Bupropion Morpholinol-d6 in Bioanalytical LC-MS/MS Assays

Introduction

Bupropion, an antidepressant and smoking cessation aid, is extensively metabolized in the body into several active metabolites, including hydroxybupropion, threohydrobupropion, and erythrohydrobupropion. Accurate quantification of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of stable isotope-labeled internal standards is a cornerstone of robust LC-MS/MS-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. "Bupropion morpholinol-d6" is understood to be deuterated hydroxybupropion (hydroxybupropion-d6), a key internal standard for the bioanalysis of bupropion and its primary metabolite, hydroxybupropion.

Application Notes

This document provides a comprehensive overview of the application of Bupropion morpholinol-d6 (hydroxybupropion-d6) as an internal standard in the LC-MS/MS quantification of bupropion and its metabolites in human plasma. The methodologies described are compiled from validated, published analytical methods.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods utilizing deuterated internal standards for the analysis of bupropion and its metabolites.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Bupropion | 1.75 - 500[1] | 0.5 - 1.75[1][2] |

| Hydroxybupropion | 5 - 1000[1] | 2 - 5[1][2] |

| Erythrohydrobupropion | 0.5 - 100[1] | 0.5 - 1[1][2] |

| Threohydrobupropion | 2 - 500[1] | 1 - 2[1][2] |

Table 2: Precision and Accuracy

| Analyte | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) |

| Bupropion | < 12[2] | < 12[2] | 90 - 110[3] |

| Hydroxybupropion | < 12[2] | < 12[2] | 90 - 110[3] |

| Erythrohydrobupropion | < 12[2] | < 12[2] | 90 - 110[3] |

| Threohydrobupropion | < 12[2] | < 12[2] | 90 - 110[3] |

Table 3: Mass Spectrometry Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bupropion | 240.2 | 184.1[2] |

| Bupropion-d9 (IS) | 249.2 | 185.0[2] |

| Hydroxybupropion | 256.2 | 238.2[2] |

| Hydroxybupropion-d6 (IS) | 262.2 | 244.2 [3] |

| Erythrohydrobupropion | 242.0 | 184.1 |

| Threohydrobupropion | 242.0 | 184.1 |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for extracting bupropion and its metabolites from human plasma.

Materials:

-

Human plasma samples

-

Bupropion morpholinol-d6 (hydroxybupropion-d6) internal standard working solution

-

Bupropion-d9 internal standard working solution

-

Acetonitrile, HPLC grade

-

Trichloroacetic acid (20% aqueous solution)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution containing hydroxybupropion-d6 and bupropion-d9.[2]

-

Add 40 µL of 20% aqueous trichloroacetic acid to precipitate plasma proteins.[2]

-

Vortex the mixture for 5 minutes.[2]

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol offers a more thorough cleanup of the sample matrix, which can reduce ion suppression and improve assay robustness.

Materials:

-

Human plasma samples

-

Bupropion morpholinol-d6 (hydroxybupropion-d6) internal standard working solution

-

Bupropion-d9 internal standard working solution

-

1% (v/v) formic acid in water

-

Methanol, HPLC grade

-

SPE cartridges (e.g., Oasis HLB, 30mg/1cc)

-

SPE vacuum manifold

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 200 µL of human plasma into a clean tube.

-

Add 25 µL of the internal standard working solution containing hydroxybupropion-d6 and bupropion-d9.[1]

-

Add 200 µL of 1% v/v formic acid in water and vortex.[1]

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.[1]

-

Elute the analytes with 2 x 250 µL of methanol into a clean collection tube.[1]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis Protocol

Liquid Chromatography (LC) Conditions:

-

Column: Acquity BEH phenyl column or equivalent[1]

-

Mobile Phase A: 0.06% v/v ammonia in water[1]

-

Mobile Phase B: Methanol[1]

-

Flow Rate: 0.5 mL/min[1]

-

Gradient: Isocratic elution with 42% Methanol and 58% aqueous ammonia solution.[1]

-

Injection Volume: 1 µL[1]

-

Column Temperature: 45°C[1]

-

Autosampler Temperature: 6°C[1]

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API-5500)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Ion Spray Voltage: 5000 V[2]

-

Source Temperature: 450°C[1]

-

Curtain Gas: 45 arbitrary units[1]

-

Collision Gas: 8 arbitrary units[1]

-

Ion Source Gas 1 (GS1): 45 arbitrary units[1]

-

Ion Source Gas 2 (GS2): 60 arbitrary units[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) (refer to Table 3 for transitions)

Visualizations

Caption: Workflow for the bioanalysis of bupropion and its metabolites using LC-MS/MS.

Caption: Use of internal standards for quantification in LC-MS/MS.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Bupropion Morpholinol-d6 as an Internal Standard

Introduction

Bupropion is a widely prescribed antidepressant and smoking cessation aid. Accurate quantification of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Bupropion is extensively metabolized in the body to form several active metabolites, including hydroxybupropion (bupropion morpholinol), threohydrobupropion, and erythrohydrobupropion.[1][2][3][4][5] The use of a stable isotope-labeled internal standard is essential for compensating for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. Bupropion morpholinol-d6, the deuterated form of hydroxybupropion, serves as an excellent internal standard for the quantification of bupropion and its metabolites due to its chemical similarity and distinct mass-to-charge ratio.[6]

This document provides detailed application notes and protocols for the use of Bupropion morpholinol-d6 as an internal standard in the quantitative analysis of bupropion and its major metabolites in human plasma.

Metabolic Pathway of Bupropion

Bupropion undergoes extensive hepatic metabolism. The primary metabolic pathways involve the hydroxylation of the tert-butyl group to form hydroxybupropion (bupropion morpholinol), which is mediated by the cytochrome P450 enzyme CYP2B6, and the reduction of the carbonyl group to form threohydrobupropion and erythrohydrobupropion.[1][2][7]

Caption: Metabolic pathway of Bupropion.

Quantitative Analysis of Bupropion and Metabolites using Bupropion Morpholinol-d6

This section outlines a typical experimental protocol for the simultaneous quantification of bupropion, hydroxybupropion, threohydrobupropion, and erythrohydrobupropion in human plasma using LC-MS/MS with Bupropion morpholinol-d6 as an internal standard.

Experimental Workflow

The general workflow for the analysis involves plasma sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General experimental workflow for plasma analysis.

Materials and Reagents

-

Bupropion hydrochloride

-

Hydroxybupropion

-

Threohydrobupropion

-

Erythrohydrobupropion

-

Bupropion morpholinol-d6 (Hydroxybupropion-d6)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Trichloroacetic acid

-

Human plasma (drug-free)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Protocols

1. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bupropion, hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and Bupropion morpholinol-d6 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50% methanol to create a series of working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of Bupropion morpholinol-d6 at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibrators, QCs, or unknown samples) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Bupropion morpholinol-d6) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile (or other suitable protein precipitating agent like trichloroacetic acid) to each tube.[8]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bupropion | 240.1 | 184.1 |

| Hydroxybupropion | 256.1 | 238.1 |

| Threohydrobupropion | 242.1 | 184.1 |

| Erythrohydrobupropion | 242.1 | 184.1 |

| Bupropion morpholinol-d6 (IS) | 262.1 | 244.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 1: Method Validation Parameters

| Parameter | Bupropion | Hydroxybupropion | Threohydrobupropion | Erythrohydrobupropion |

| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | 1 |

| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | < 15% |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |

| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed | No significant matrix effect observed | No significant matrix effect observed |

| Extraction Recovery | > 85% | > 85% | > 85% | > 85% |

The values presented in this table are representative and may vary depending on the specific laboratory, instrumentation, and validation experiments performed.[8][9][10][11]

Conclusion

The use of Bupropion morpholinol-d6 as an internal standard provides a robust and reliable method for the quantitative analysis of bupropion and its major metabolites in biological matrices. The protocol described herein, based on protein precipitation followed by LC-MS/MS analysis, offers high sensitivity, specificity, and throughput, making it suitable for a wide range of research and clinical applications. Proper method validation is essential to ensure the accuracy and precision of the results.

References

- 1. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Metabolism and kinetics of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Ultra-performance liquid chromatography- tandem mass spectrometry method for the determination of bupropion and its main metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC assay for bupropion and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Bupropion and Its Major Metabolites in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bupropion and its primary active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—in human plasma. The method utilizes a deuterated internal standard, such as hydroxybupropion-d6, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Bupropion is an antidepressant and smoking cessation aid that undergoes extensive metabolism in the body.[1][2][3] Its major active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—contribute significantly to its therapeutic and potential toxic effects.[1][4][5] Therefore, a reliable method for the simultaneous quantification of bupropion and these metabolites is crucial for clinical and pharmacological research. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of these compounds in human plasma. The use of a stable isotope-labeled internal standard, hydroxybupropion-d6, corrects for matrix effects and variations in sample processing, leading to dependable quantitative results.

Metabolic Pathway of Bupropion

Bupropion is primarily metabolized in the liver. The main metabolic pathway involves the hydroxylation of the tert-butyl group by the cytochrome P450 enzyme CYP2B6 to form hydroxybupropion.[1][4] Additionally, the carbonyl group of bupropion is reduced to form the amino-alcohol isomers threohydrobupropion and erythrohydrobupropion.[1][4] These metabolites are pharmacologically active and are further metabolized, including through glucuronidation, before excretion.[3]

Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Bupropion hydrochloride (Reference Standard)

-

Hydroxybupropion (Reference Standard)

-

Threohydrobupropion (Reference Standard)

-

Erythrohydrobupropion (Reference Standard)

-

Hydroxybupropion-d6 (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

Instrumentation

-

A validated LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS or AB Sciex 4000) equipped with an electrospray ionization (ESI) source.[6][7]

-

A suitable HPLC or UPLC column (e.g., Acquity BEH phenyl or Waters Symmetry C18).[8][9]

Sample Preparation (Protein Precipitation Method)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (containing hydroxybupropion-d6).

-

Add 200 µL of acetonitrile (or 40 µL of 20% trichloroacetic acid) to precipitate proteins.[7][10]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.[11]

Liquid Chromatography Conditions

-

Column: Acquity UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm

-